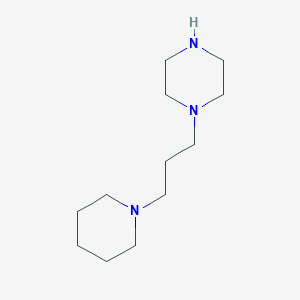

1-(3-Piperidinopropyl)piperazine

Descripción general

Descripción

1-(3-Piperidinopropyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperidine ring attached to a piperazine ring via a three-carbon propyl chain. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, pharmacology, and industrial processes.

Mecanismo De Acción

Target of Action

1-(3-Piperidinopropyl)piperazine, a derivative of piperidine, has been found to have high affinity towards the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane .

Mode of Action

The compound acts as an agonist at the S1R . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds to the S1R, activating it .

Biochemical Pathways

The activation of S1R by this compound can modulate multiple signaling pathways due to the ability of S1R to interact with various proteins and ion channels . .

Result of Action

The activation of S1R by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that S1R agonists may have therapeutic potential in the treatment of neurodegenerative diseases . .

Métodos De Preparación

The synthesis of 1-(3-Piperidinopropyl)piperazine can be achieved through various methods. One common approach involves the reaction of piperazine with 3-chloropropylpiperidine under basic conditions. The reaction typically proceeds as follows:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.

Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.

Parallel solid-phase synthesis: This method involves the use of solid-phase techniques to synthesize piperazine derivatives.

Photocatalytic synthesis: This method utilizes light to catalyze the formation of piperazine derivatives.

Análisis De Reacciones Químicas

1-(3-Piperidinopropyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, leading to the formation of various substituted derivatives.

Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include N-substituted piperazines, N-oxides, and reduced derivatives.

Aplicaciones Científicas De Investigación

1-(3-Piperidinopropyl)piperazine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

1-(3-Piperidinopropyl)piperazine can be compared with other similar compounds, such as:

Piperazine: A simple six-membered ring containing two nitrogen atoms.

Piperidine: A six-membered ring containing one nitrogen atom.

Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

1-(3-Piperidinopropyl)piperazine (PPP) is a chemical compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of PPP, focusing on its interactions with various receptors, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a propyl group attached to one of the nitrogen atoms in the piperazine ring. This structural modification enhances its affinity for certain biological targets.

Sigma-1 Receptor Agonism

PPP has been identified as an agonist for the Sigma-1 receptor, which plays a crucial role in modulating neurotransmitter release and neuroprotection. Activation of this receptor has implications in various neurological disorders, suggesting that PPP may have potential therapeutic benefits in treating conditions such as depression and anxiety.

Histamine H3 Receptor Interaction

Research indicates that PPP can act on histamine H3 receptors, which are involved in the regulation of neurotransmitter release, including histamine and other neuromodulators. This interaction may contribute to its effects on cognitive function and mood regulation .

Pharmacological Effects

The pharmacological profile of this compound reveals several key effects:

- Neuroprotective Effects : Due to its action on Sigma-1 receptors, PPP may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

- Cognitive Enhancement : By modulating neurotransmitter systems, PPP may enhance cognitive functions, making it a candidate for further research in cognitive disorders.

- Anxiolytic Properties : The compound's interaction with histamine receptors suggests potential anxiolytic effects, which could be beneficial in anxiety-related disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of PPP:

Propiedades

IUPAC Name |

1-(3-piperidin-1-ylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-7-14(8-3-1)9-4-10-15-11-5-13-6-12-15/h13H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNQOMWDCRZFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371947 | |

| Record name | 1-[3-(Piperidin-1-yl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111594-93-5 | |

| Record name | 1-[3-(Piperidin-1-yl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111594-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.